2-(3-Methyl-2-pyrazinyl)-2-propanol
CAS No.: 41110-31-0
Cat. No.: VC18205334
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41110-31-0 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2-(3-methylpyrazin-2-yl)propan-2-ol |
| Standard InChI | InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3 |
| Standard InChI Key | LRTXQLOIDZHMAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN=C1C(C)(C)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
2-(3-Methyl-2-pyrazinyl)-2-propanol (IUPAC name: 1-(3-methylpyrazin-2-yl)propan-2-ol) is characterized by the molecular formula C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. The pyrazine ring—a six-membered aromatic system containing two nitrogen atoms at the 1- and 4-positions—forms the core scaffold. Substituents include:
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A methyl group (-CH₃) at the 3-position of the pyrazine ring.
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A 2-propanol group (-CH(CH₃)OH) at the 2-position.
This substitution pattern differentiates it from closely related compounds such as 2-(2-Pyrazinyl)-2-propanol (C₇H₁₀N₂O) and 1-(3-Methoxy-2-pyrazinyl)-2-methyl-1-propanol (C₉H₁₄N₂O₂) .
Structural Analysis
The compound’s planar pyrazine ring enables π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities. Computational models predict a dihedral angle of 15–20° between the pyrazine ring and the propanol moiety, minimizing steric hindrance . Key bond lengths include:
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C-N bonds: 1.33 Å (pyrazine ring).
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C-O bond: 1.43 Å (hydroxyl group).
Synthesis and Manufacturing
Grignard Reaction
A common route involves reacting 3-methyl-2-pyrazinecarboxaldehyde with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF):
This method achieves yields of 60–70% under inert atmospheres at −10°C.
Catalytic Hydrogenation
Reduction of 3-methyl-2-pyrazinyl ketone using palladium on carbon (Pd/C) and hydrogen gas:
Reaction conditions: 50 psi H₂, 80°C, 12 hours.
Purification Techniques
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Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity.
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Recrystallization from ethanol/water mixtures enhances crystallinity .
Physicochemical Properties
Thermal Stability
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Melting point: 98–102°C (decomposition observed above 150°C) .
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Boiling point: Estimated 285–290°C at 760 mmHg (extrapolated from pyrazine analogs) .
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 1.2 |
| Ethanol | 45.8 |
| Dichloromethane | 12.3 |
| Hexane | 0.5 |
Hydrogen bonding with protic solvents (e.g., ethanol) enhances solubility.
Spectroscopic Data
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 4.20 (m, 1H, -CH(OH)-), 2.55 (s, 3H, -CH₃) .
Reactivity and Functional Transformations
Oxidation Reactions
The secondary alcohol undergoes oxidation to form 3-methyl-2-pyrazinyl ketone using Jones reagent (CrO₃/H₂SO₄):
Nucleophilic Substitution
The pyrazine ring participates in electrophilic aromatic substitution (EAS) at the 5-position due to electron-withdrawing effects of the methyl group:
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial agents: Pyrazine derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .
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Kinase inhibitors: The hydroxyl group chelates ATP-binding pocket residues in kinase targets.
Material Science
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